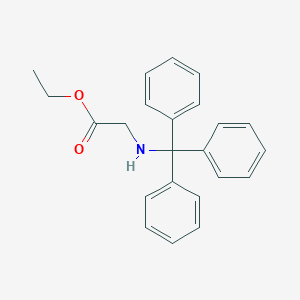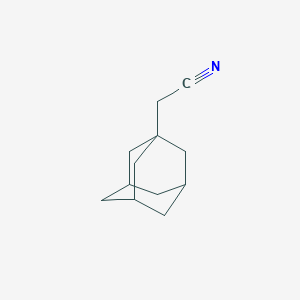
4-Amino-1,5-dimethylpyrimidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-1,5-dimethylpyrimidin-2-one is a heterocyclic compound with significant importance in various fields of chemistry and biology This compound is known for its unique structure, which includes a pyrimidinone ring substituted with amino and methyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1,5-dimethylpyrimidin-2-one typically involves the condensation of 4-amino-1,5-dimethyl-2-phenylpyrazole-3-one with various aldehydes. This reaction is often carried out in methanol under reflux conditions, which allows for the formation of azomethine derivatives . The reaction proceeds under mild conditions, favoring the retention of labile ester groups and is completed in 1.5–2 hours .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The synthesized compounds are typically purified through recrystallization or chromatography to achieve the desired purity levels .
化学反应分析
Types of Reactions: 4-Amino-1,5-dimethylpyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions with diazonium salts to form colored products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Diazonium salts are used in substitution reactions, often under mild acidic conditions.
Major Products Formed:
Oxidation: Formation of oxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of pyrazolylurea and thiourea derivatives.
科学研究应用
4-Amino-1,5-dimethylpyrimidin-2-one has a wide range of scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its analgesic and anti-inflammatory properties.
Industry: Utilized in the production of dyes, pigments, and as a stabilizer for polymers.
作用机制
The mechanism of action of 4-Amino-1,5-dimethylpyrimidin-2-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound’s anti-inflammatory effects are linked to its interaction with inflammatory mediators and enzymes .
相似化合物的比较
4-Amino-1,5-dimethyl-2-phenylpyrazole-3-one: Known for its analgesic and anti-inflammatory properties.
Azomethine derivatives: These compounds share similar structural features and biological activities.
Uniqueness: 4-Amino-1,5-dimethylpyrimidin-2-one stands out due to its unique combination of amino and methyl groups on the pyrimidinone ring, which imparts distinct chemical and biological properties. Its ability to form stable complexes with various metal ions further enhances its versatility in scientific research and industrial applications .
属性
CAS 编号 |
17634-60-5 |
|---|---|
分子式 |
C6H9N3O |
分子量 |
139.16 g/mol |
IUPAC 名称 |
4-amino-1,5-dimethylpyrimidin-2-one |
InChI |
InChI=1S/C6H9N3O/c1-4-3-9(2)6(10)8-5(4)7/h3H,1-2H3,(H2,7,8,10) |
InChI 键 |
AOUSVALLAUSDCJ-UHFFFAOYSA-N |
SMILES |
CC1=CN(C(=O)N=C1N)C |
规范 SMILES |
CC1=CN(C(=O)N=C1N)C |
Key on ui other cas no. |
17634-60-5 |
同义词 |
2(1H)-Pyrimidinone,4-amino-1,5-dimethyl- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![2-[2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-6-quinolyl]-6-methylbenzothiazole-7-sulphonic acid](/img/structure/B96362.png)





